molecular formula C13H10O3 B12452698 (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid

(2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid

Cat. No.: B12452698
M. Wt: 214.22 g/mol
InChI Key: NXFJMNHCFFZDTM-UHFFFAOYSA-N
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Description

(2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a phenylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of furan-2-carbaldehyde with phenylacetic acid under basic conditions, followed by oxidation to form the desired product. Another method includes the use of a Wittig reaction, where a phosphonium ylide reacts with furan-2-carbaldehyde to yield the corresponding alkene, which is then oxidized to the acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts such as palladium or gold nanoparticles may be employed to enhance reaction efficiency. The use of continuous flow reactors can also improve scalability and reproducibility.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products:

  • Oxidized derivatives such as carboxylic acids and ketones.
  • Reduced derivatives such as saturated acids.
  • Substituted furans with various functional groups.

Scientific Research Applications

(2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    (2E)-3-(furan-2-yl)-2-(2-methylphenyl)prop-2-enoic acid: Similar structure with a methyl group on the phenyl ring.

    (2E)-3-(furan-2-yl)-2-(4-methoxyphenyl)prop-2-enoic acid: Contains a methoxy group on the phenyl ring.

    (2E)-3-(furan-2-yl)-2-(3-chlorophenyl)prop-2-enoic acid: Features a chlorine atom on the phenyl ring.

Uniqueness: (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid is unique due to its specific combination of a furan ring and a phenylprop-2-enoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(furan-2-yl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFJMNHCFFZDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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